molecular formula C7H4BrFO4S B8017057 2-Bromo-4-(fluorosulfonyl)benzoic acid

2-Bromo-4-(fluorosulfonyl)benzoic acid

Cat. No.: B8017057
M. Wt: 283.07 g/mol
InChI Key: RZQJFNZNKYCTMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(fluorosulfonyl)benzoic acid is an organic compound with the molecular formula C7H4BrFO4S and a molecular weight of 283.07 g/mol It is characterized by the presence of a bromine atom, a fluorosulfonyl group, and a carboxylic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(fluorosulfonyl)benzoic acid typically involves the bromination of 4-(fluorosulfonyl)benzoic acid. One common method includes the use of bromine or bromine-containing reagents under controlled conditions to introduce the bromine atom at the desired position on the benzene ring . The reaction is usually carried out in an organic solvent such as acetonitrile, with the temperature and reaction time carefully monitored to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to control the reaction parameters precisely. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(fluorosulfonyl)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-4-(fluorosulfonyl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(fluorosulfonyl)benzoic acid involves its ability to act as an electrophile, reacting with nucleophiles such as amino acids in proteins. The fluorosulfonyl group is particularly reactive, allowing the compound to form covalent bonds with target molecules. This reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(fluorosulfonyl)benzoic acid is unique due to the presence of both a bromine atom and a fluorosulfonyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

2-bromo-4-fluorosulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQJFNZNKYCTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.